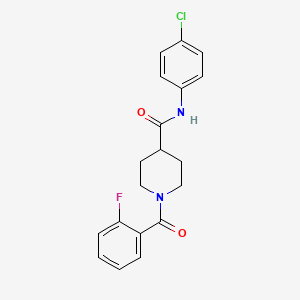

![molecular formula C18H16N2O3S3 B4758141 N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4758141.png)

N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide

Overview

Description

Synthesis Analysis

The synthesis of compounds closely related to N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide often involves multi-step reactions, including condensation, methylation, and complexation with metals. For instance, Beloglazkina et al. (2007) discussed the synthesis of 2-[4-(Methylthio)phenyl]-2,3-dihydro-1,3-benzothiazole and its complexes with nickel(II) and cobalt(II), showcasing the intricate steps necessary for creating such compounds, which may share similarities with the target molecule's synthesis pathway (Beloglazkina et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound is often determined using techniques such as X-ray crystallography. For example, the study by Koffi Sénam Etsè et al. (2019) on N-(2-(N-methylsulfamoyl)phenyl)formamide revealed the crystal structure, showcasing the importance of intramolecular and intermolecular hydrogen bonds in stabilizing the molecular configuration, which is relevant for understanding the structural aspects of the target compound (Koffi Sénam Etsè et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of similar compounds can be complex, involving various reactions such as the Lossen and Beckmann rearrangement, as discussed by Fahmy et al. (1977) for N-(Arylsulfonyloxy)phthalimides. These reactions underline the potential versatility of this compound in undergoing chemical transformations, which could be explored for functional modifications or enhancements (Fahmy et al., 1977).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a significant role in the application and handling of chemical compounds. The study by Wei Li et al. (2008) on a structurally related compound provides insights into the crystal structure and preliminary physical properties, which could be indicative of the characteristics of this compound, including its behavior under various conditions (Wei Li et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for forming complexes, are crucial for understanding the application scope of this compound. Studies like that by Saeed et al. (2010) offer valuable insights into the chemical behavior of related compounds, providing a foundation for predicting the chemical properties of the target molecule (Saeed et al., 2010).

Mechanism of Action

Target of Action

The primary target of N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide is Histone deacetylase 8 . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as an inhibitor of Histone deacetylase 8 . By inhibiting this enzyme, it prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This affects gene expression, potentially altering the activity of genes regulated by the affected histones .

Biochemical Pathways

Given its target, it likely impacts pathways related to gene expression and cellular differentiation . The downstream effects of these changes can vary widely depending on the specific genes affected.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cellular context. By inhibiting Histone deacetylase 8, it could potentially alter the expression of various genes, leading to changes in cellular function . These changes could have a wide range of effects, potentially contributing to the compound’s therapeutic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances could affect its stability and activity. Additionally, the compound’s efficacy could be influenced by factors such as the patient’s physiological state, the presence of other medications, and genetic variations affecting drug metabolism .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S3/c1-24-16-6-3-2-5-15(16)19-18(21)13-8-10-14(11-9-13)20-26(22,23)17-7-4-12-25-17/h2-12,20H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJKYMCTDLOGKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-furyl)-2-(tetrahydro-2-furanylmethyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4758060.png)

![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4758065.png)

![3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4758090.png)

![N-benzyl-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4758102.png)

![N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4758112.png)

![1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4758116.png)

![6-cyclopropyl-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4758134.png)

![2-bromo-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4758142.png)

![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-1,2,4-triazole](/img/structure/B4758150.png)

![3-{[({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4758158.png)